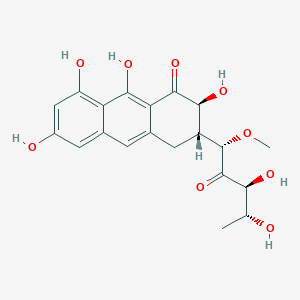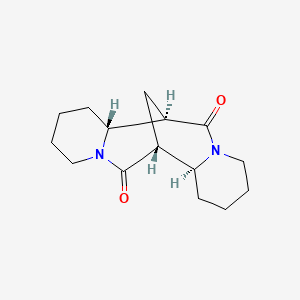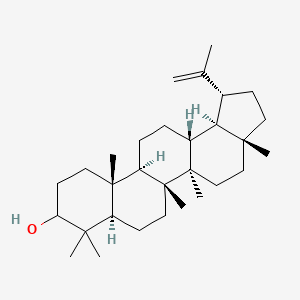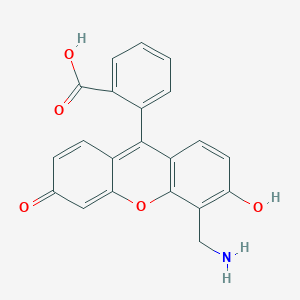
(R)-Ethotoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-ethotoin is the (R)-enantiomer of ethotoin. It is an enantiomer of a (S)-ethotoin.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Efficacy in Seizures
Ethotoin has been studied for its effectiveness in treating various types of seizures. For instance, Carter et al. (1984) found that ethotoin was effective in controlling seizures in 16 of 17 pediatric patients, without reported side effects (Carter, Helms, & Boehm, 1984). Similarly, Korberly et al. (1981) discussed its use in pediatric seizure patients, noting ethotoin's minimal side effects compared to more commonly used anticonvulsants (Korberly, Mrazik, & Graziani, 1981).
Pharmacokinetic Studies
Research has also focused on the pharmacokinetics of ethotoin. Hooper et al. (1992) explored the enantioselective pharmacokinetics in humans, finding minor differences in absorption between isomers (Hooper, O'shea, & Qing, 1992). Additionally, Yonekawa et al. (1975) developed a gas chromatographic method for determining ethotoin in human plasma, contributing to a better understanding of its metabolic profile (Yonekawa, Kupferberg, & Cantor, 1975).
Metabolism and Excretion
Studies on the metabolic fate of ethotoin have been conducted. Bius et al. (1980) detected unchanged ethotoin and several metabolites in the urine of subjects, shedding light on its metabolic pathways (Bius, Yonekawa, Kupferberg, Cantor, & Dudley, 1980).
Clinical Applications in Epilepsy
Ethotoin's role in treating epilepsy has been extensively examined. Lund et al. (1975) discussed its use as an anti-epileptic drug, noting its efficacy and lack of certain side effects seen with other drugs (Lund, Sjö, & Hvidberg, 1975). Biton et al. (1990) conducted a retrospective study on ethotoin as adjunctive therapy for intractable epilepsy, finding significant reduction in seizure frequency in some patients (Biton, Gates, Ritter, & Loewenson, 1990).
Synthesis and Chemical Analysis
The synthesis and chemical analysis of ethotoin have also been researched. Tanwar et al. (2017) reported a novel one-pot synthesis of substituted hydantoins, including ethotoin, providing a simpler approach to its production (Tanwar, Ratan, & Gill, 2017).
Eigenschaften
CAS-Nummer |
41807-37-8 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(5R)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1 |
InChI-Schlüssel |
SZQIFWWUIBRPBZ-SECBINFHSA-N |
Isomerische SMILES |
CCN1C(=O)[C@H](NC1=O)C2=CC=CC=C2 |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
41807-37-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



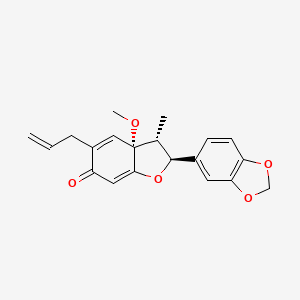


![4-methyl-N-[[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1252728.png)
![(1S,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1252729.png)
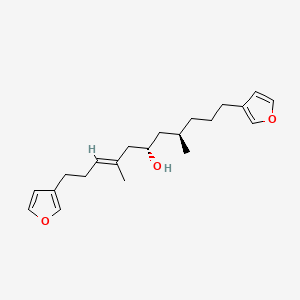
![[(1R,2R,4S,6R,8S,9Z,11S)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B1252734.png)
